



Unveiling the Synthetic Pathway of BAY-2413555: A Technical Guide

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Compound of Interest		
Compound Name:	BAY-2413555	
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This in-depth technical guide details the synthetic pathway of **BAY-2413555**, a novel, selective positive allosteric modulator of the M2 muscarinic acetylcholine receptor. The synthesis is a multi-step process culminating in the formation of the core 1,8-naphthyridin-4(1H)-one carboxamide structure. This document provides a comprehensive overview of the key chemical transformations, intermediates, and associated experimental protocols.

Core Synthesis Overview

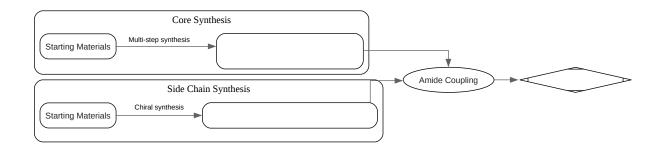
The synthesis of **BAY-2413555** (designated as compound 27 in the primary literature) revolves around the construction of a central 1,8-naphthyridin-4(1H)-one carboxylic acid core, followed by amide coupling with a chiral amino alcohol side chain. The key intermediates and the general synthetic strategy are outlined below.

Key Intermediates:

- Intermediate 1: 7-chloro-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Intermediate 2: (S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol

The overall synthetic logic is depicted in the following diagram:





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Figure 1: High-level synthetic strategy for **BAY-2413555**.

Detailed Synthesis of Key Intermediates and Final Product

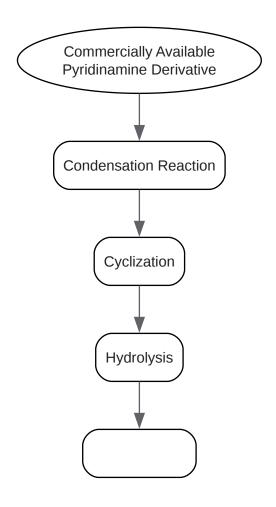
The following sections provide a more granular look at the synthesis of the key components and the final amide coupling step.

Synthesis of 7-chloro-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Intermediate 1)

The construction of the bicyclic naphthyridinone core is a critical phase of the synthesis. While the specific starting materials and step-by-step conditions are detailed in the supplementary information of the primary publication, the general approach involves the formation of the pyridine and pyrimidinone rings.

A generalized workflow for the synthesis of the naphthyridinone core is as follows:





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Figure 2: Generalized workflow for the synthesis of the naphthyridinone core.

Synthesis of (S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol (Intermediate 2)

The synthesis of the chiral amino alcohol side chain is crucial for the stereospecificity of the final molecule. This is typically achieved through asymmetric synthesis or resolution of a racemic mixture.

Final Step: Amide Coupling

The final step in the synthesis of **BAY-2413555** is the coupling of the carboxylic acid of Intermediate 1 with the amine of Intermediate 2. This is a standard amide bond formation reaction, often facilitated by a coupling agent.



Experimental Protocol: Amide Coupling

- Dissolution: Intermediate 1 (1.0 eq) is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF).
- Activation: A coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), are added to the solution. The mixture is stirred at room temperature for a short period to activate the carboxylic acid.
- Amine Addition: Intermediate 2 (1.0 eg) is added to the reaction mixture.
- Reaction: The reaction is stirred at room temperature until completion, which is monitored by an appropriate analytical technique (e.g., LC-MS).
- Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified by column chromatography on silica gel to yield BAY-2413555.

Reactant/Reagent	Molar Equivalent	Purpose
Intermediate 1	1.0	Carboxylic acid component
Intermediate 2	1.0	Amine component
HATU	1.1	Coupling agent
DIPEA	2.0	Base
DMF	-	Solvent

Table 1: Key reagents and their roles in the final amide coupling step.

This guide provides a foundational understanding of the synthetic pathway to **BAY-2413555**. For precise experimental details, including reaction times, temperatures, and specific quantities, researchers are directed to the supplementary materials of the primary scientific literature.

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